molecular formula C9H6N2O2S2 B1355065 2-((1,1-Dioxidobenzo[d]isothiazol-3-yl)thio)acetonitrile CAS No. 80357-08-0

2-((1,1-Dioxidobenzo[d]isothiazol-3-yl)thio)acetonitrile

Cat. No. B1355065
CAS RN: 80357-08-0
M. Wt: 238.3 g/mol
InChI Key: MHASPMMPFSXRFD-UHFFFAOYSA-N
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Description

“2-((1,1-Dioxidobenzo[d]isothiazol-3-yl)thio)acetonitrile” is a chemical compound with the CAS number 80357-08-0 . It has a molecular formula of C9H6N2O2S2 and a molecular weight of 238.3 g/mol.


Molecular Structure Analysis

The molecule contains a total of 22 bonds, including 16 non-H bonds, 10 multiple bonds, 2 rotatable bonds, 3 double bonds, 1 triple bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 nitrile (aliphatic), 1 sulfide, and 1 sulfone .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 238.29 g/mol . The boiling point and other physical properties are not specified in the search results.

Scientific Research Applications

Structural Analysis and Synthesis

  • The study by Ö. Ergin et al. (1994) illustrates the structural analysis of similar compounds to 2-((1,1-Dioxidobenzo[d]isothiazol-3-yl)thio)acetonitrile, offering insights into their synthesis and bonding characteristics (Ö. Ergin et al., 1994).

Antioxidant and Anti-Inflammatory Properties

  • Research conducted by Nourah Al-Fayez et al. (2022) on derivatives of 2-((1,1-Dioxidobenzo[d]isothiazol-3-yl)thio)acetonitrile revealed significant antioxidant and anti-inflammatory activities, emphasizing their potential in medical research (Nourah Al-Fayez et al., 2022).

Anticancer Potential

  • The work of Derya Osmaniye et al. (2018) on benzothiazole acylhydrazones, which are structurally related to 2-((1,1-Dioxidobenzo[d]isothiazol-3-yl)thio)acetonitrile, highlighted their use in synthesizing potential anticancer agents (Derya Osmaniye et al., 2018).

Antifungal Applications

  • S. H. Shelke et al. (2014) investigated the antifungal activity of compounds related to 2-((1,1-Dioxidobenzo[d]isothiazol-3-yl)thio)acetonitrile, indicating their usefulness in developing antifungal agents (S. H. Shelke et al., 2014).

Electrochemical Properties

  • The electrochemical study by B. Dakova et al. (1992) on dibenzo(c,e)-1,2-dithiin in acetonitrile provides insights that could be relevant for understanding the electrochemical behavior of 2-((1,1-Dioxidobenzo[d]isothiazol-3-yl)thio)acetonitrile (B. Dakova et al., 1992).

Synthesis and Chemical Reactions

  • The synthesis and chemical reactions of similar compounds were explored by R. K. Bansal et al. (1992), providing a basis for the synthesis of 2-((1,1-Dioxidobenzo[d]isothiazol-3-yl)thio)acetonitrile and its derivatives (R. K. Bansal et al., 1992).

Safety And Hazards

The compound should be stored sealed in dry conditions at 2-8°C . The safety precautions include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and using only outdoors or in a well-ventilated area . It is also recommended to wear protective gloves, clothing, eye protection, and face protection .

properties

IUPAC Name

2-[(1,1-dioxo-1,2-benzothiazol-3-yl)sulfanyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2S2/c10-5-6-14-9-7-3-1-2-4-8(7)15(12,13)11-9/h1-4H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHASPMMPFSXRFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NS2(=O)=O)SCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80513981
Record name [(1,1-Dioxo-1H-1lambda~6~,2-benzothiazol-3-yl)sulfanyl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80513981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1,1-Dioxidobenzo[d]isothiazol-3-yl)thio)acetonitrile

CAS RN

80357-08-0
Record name [(1,1-Dioxo-1H-1lambda~6~,2-benzothiazol-3-yl)sulfanyl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80513981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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